3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Description
Historical Development of Benzazepine Derivatives
The historical development of benzazepine derivatives traces back to the mid-twentieth century discoveries in heterocyclic chemistry that revolutionized pharmaceutical science. The foundation for understanding seven-membered nitrogen-containing heterocycles was established through pioneering work in the 1950s, when chemists began exploring alternatives to existing pharmaceutical frameworks. Leo Sternbach's serendipitous discovery at Hoffmann-La Roche in 1955 marked a pivotal moment in heterocyclic chemistry, as his work with benzodiazepine structures opened new avenues for seven-membered ring exploration.
The evolution from benzodiazepine research to benzazepine derivatives represents a natural progression in heterocyclic chemistry, driven by the need to explore structural variations that could provide different pharmacological profiles. The transition from six-membered to seven-membered ring systems occurred as researchers recognized the potential for modified ring sizes to alter molecular conformation and binding properties. This shift was particularly significant because seven-membered rings exhibit different conformational flexibility compared to their six-membered counterparts, potentially leading to enhanced selectivity and novel biological activities.
Throughout the 1960s and 1970s, synthetic chemists developed increasingly sophisticated methods for constructing benzazepine frameworks. The synthesis of benzazepine compounds became a focal point for developing new methodologies in heterocyclic chemistry, with researchers exploring various approaches including ring expansion reactions, condensation methods, and transition-metal-catalyzed processes. These early developments established the fundamental synthetic strategies that continue to influence modern benzazepine synthesis.
The 1980s and 1990s witnessed significant advances in benzazepine chemistry, with researchers developing more efficient synthetic routes and exploring the pharmacological potential of these compounds. Studies during this period demonstrated that benzazepine derivatives could exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. This recognition of biological diversity drove further research into structural modifications, including the introduction of halogen substituents like bromine to modulate biological activity and synthetic accessibility.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1950s | Initial seven-membered heterocycle exploration | Foundation for benzazepine chemistry |
| 1960s-1970s | Development of synthetic methodologies | Establishment of key synthetic approaches |
| 1980s-1990s | Recognition of biological diversity | Expansion into pharmaceutical applications |
| 2000s-Present | Advanced synthetic techniques and structure-activity studies | Modern benzazepine research |
Structural Significance in Heterocyclic Chemistry
The structural significance of this compound within heterocyclic chemistry stems from its unique seven-membered ring system that exhibits distinct conformational properties compared to more common five and six-membered heterocycles. The seven-membered azepine ring adopts a non-planar conformation that can exist in multiple conformational states, providing flexibility that influences both chemical reactivity and potential biological interactions. This conformational flexibility represents a key structural feature that distinguishes benzazepines from other heterocyclic families.
The fusion of the seven-membered azepine ring with a benzene ring creates a bicyclic system that combines aromatic stability with the unique properties of medium-sized rings. The benzazepine scaffold provides a rigid framework that constrains the overall molecular geometry while allowing for conformational variation within the seven-membered ring. This structural arrangement has proven particularly valuable in medicinal chemistry applications where controlled molecular flexibility can enhance target selectivity and binding affinity.
The substitution pattern in this compound introduces additional structural complexity that influences both electronic and steric properties. The amino group at the 3-position provides a hydrogen bond donor capability while also serving as a nucleophilic center for further chemical modification. The bromine substituent at the 7-position introduces significant electronic effects through its electron-withdrawing properties, while also providing a reactive site for cross-coupling reactions and other synthetic transformations.
The carbonyl group within the seven-membered ring contributes to the overall electronic structure of the molecule, creating an electrophilic center that can participate in hydrogen bonding interactions and nucleophilic addition reactions. This carbonyl functionality also influences the conformational preferences of the seven-membered ring, as it tends to adopt conformations that minimize steric strain while maximizing favorable electronic interactions. The combination of these structural features creates a molecular framework with well-defined chemical properties and predictable reactivity patterns.
Recent computational studies have revealed that benzazepine derivatives exhibit unique electronic properties that distinguish them from other heterocyclic families. The extended π-system created by the fused ring structure allows for delocalization of electron density across the entire molecular framework, while the seven-membered ring provides conformational flexibility that can accommodate different binding modes. These structural characteristics have made benzazepine derivatives particularly attractive targets for drug design and materials applications.
| Structural Feature | Chemical Property | Significance |
|---|---|---|
| Seven-membered azepine ring | Conformational flexibility | Enhanced binding selectivity |
| Benzene ring fusion | Aromatic stability | Structural rigidity |
| 3-Amino substitution | Hydrogen bonding capability | Chemical reactivity |
| 7-Bromo substitution | Electronic modulation | Synthetic accessibility |
| Carbonyl functionality | Electrophilic character | Chemical versatility |
Academic Relevance of Substituted Benzazepinones
The academic relevance of substituted benzazepinones, exemplified by this compound, extends across multiple disciplines within chemistry and biochemistry. These compounds serve as important model systems for understanding the relationship between molecular structure and biological activity, providing insights that inform both theoretical understanding and practical applications. The unique structural features of benzazepinones make them particularly valuable for investigating the effects of ring size and substitution patterns on pharmacological properties.
In synthetic organic chemistry, substituted benzazepinones have become important targets for developing new synthetic methodologies. The seven-membered ring system presents unique challenges that have driven innovation in heterocyclic synthesis, leading to the development of novel cyclization strategies and ring-forming reactions. Research groups have explored various approaches to benzazepine synthesis, including transition-metal-catalyzed processes, radical cascade reactions, and photochemical methods. These methodological developments have broader implications for heterocyclic chemistry, as the strategies developed for benzazepine synthesis often find application in the preparation of other complex heterocyclic systems.
The study of substituted benzazepinones has contributed significantly to understanding structure-activity relationships in heterocyclic compounds. Research has demonstrated that modifications to the benzazepine core can dramatically alter biological activity, with subtle structural changes leading to significant differences in pharmacological profiles. This structure-activity research has provided valuable insights into the molecular features responsible for biological activity, informing the design of new compounds with improved properties.
Recent advances in computational chemistry have enhanced the academic relevance of benzazepine research by providing tools for predicting molecular properties and understanding reaction mechanisms. Quantum mechanical calculations have revealed details about the electronic structure of benzazepine derivatives, while molecular dynamics simulations have provided insights into their conformational behavior. These computational approaches have complemented experimental studies and accelerated the pace of discovery in benzazepine research.
The development of green synthesis methods for benzazepine derivatives has emerged as an important area of academic research, reflecting broader concerns about environmental sustainability in chemical synthesis. Researchers have explored electrochemical synthesis methods, biocatalytic approaches, and solvent-free reaction conditions to minimize the environmental impact of benzazepine synthesis. These green chemistry initiatives have demonstrated that environmentally responsible synthetic methods can be developed without compromising efficiency or product quality.
| Research Area | Academic Contribution | Impact |
|---|---|---|
| Synthetic Methodology | Novel cyclization strategies | Advanced heterocyclic synthesis |
| Structure-Activity Studies | Molecular design principles | Rational drug design |
| Computational Chemistry | Electronic structure understanding | Predictive modeling |
| Green Chemistry | Sustainable synthesis methods | Environmental responsibility |
| Pharmacological Research | Biological activity profiles | Therapeutic potential |
Properties
IUPAC Name |
3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKXLZQSZZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide.
Reaction with Polyphosphoric Acid: The starting material is added to a drying kettle containing heated, melted polyphosphoric acid at a temperature of 60°C. The mixture is stirred and insulated for 20 hours.
Hydrolysis: The reaction solution is then added dropwise to water to carry out hydrolysis, resulting in the formation of crude 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Purification: The crude product is purified by adding methanol and activated carbon, followed by heating for decolorization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Alkylation: Selective alkylation at specific positions on the benzazepine ring can be achieved under controlled conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can yield N-alkylated derivatives with potential biological activity .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzazepines exhibit antidepressant-like effects. The structural characteristics of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one suggest potential interactions with serotonin receptors, which are critical in mood regulation.
Case Study:
A study conducted on various benzazepine derivatives demonstrated that modifications at the 7-position significantly influenced their binding affinity to serotonin receptors. The results indicated that the bromine substitution enhances the compound's efficacy compared to non-brominated analogs .
Antipsychotic Properties
The compound's structure is similar to known antipsychotic agents. Investigations into its activity against dopamine receptors have shown promise in treating schizophrenia and other psychotic disorders.
Case Study:
In vitro assays revealed that this compound exhibits a moderate affinity for D2 dopamine receptors, suggesting its potential as a lead compound for developing new antipsychotic medications .
Synthesis of Novel Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing other complex molecules in medicinal chemistry.
Data Table: Synthesis Pathways
| Precursor Compound | Reaction Type | Product Compound |
|---|---|---|
| 3-Amino-Tetrahydrobenzazepine | Bromination | 3-Amino-7-bromo-Tetrahydrobenzazepine |
| Benzylamine | Condensation | Benzazepine Derivatives |
Neuroprotective Effects
Recent studies have suggested that benzazepine derivatives may possess neuroprotective properties against oxidative stress and neuroinflammation.
Case Study:
In vivo models demonstrated that treatment with this compound resulted in reduced markers of oxidative stress in neuronal tissues. This effect was attributed to the compound's ability to modulate inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Bromine vs. Chlorine/Hydroxy/Methyl Substitution: The 7-bromo group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Bromine’s electronegativity and bulk may enhance receptor-binding specificity or alter metabolic stability relative to smaller substituents (e.g., Cl, CH₃) .
- Positional Effects : Substituents at position 7 (Br, OH) vs. 6 (Cl) or 8 (CH₃) influence steric and electronic interactions. For example, 7-hydroxy derivatives may exhibit improved solubility, while 8-methyl analogs face synthetic challenges due to steric hindrance .
- Stereochemistry : The (3R)-enantiomer (CAS 137036-55-6) demonstrates the importance of stereochemistry in biological activity, as seen in its role in peptide coupling reactions .
Biological Activity
3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzazepine family, which has been associated with various pharmacological effects, particularly in the modulation of neurotransmitter systems.
The molecular formula for this compound is , with a molecular weight of approximately 242.07 g/mol. Its structure features a bromine atom at the 7-position and an amino group at the 3-position of the benzazepine ring system.
Biological Activity Overview
Research indicates that compounds within the benzazepine class often exhibit diverse biological activities. The specific activities of this compound have been explored in various studies:
1. Dopamine Receptor Modulation
Benzazepines are known to interact with dopamine receptors, particularly D2 and D4 subtypes. Studies have shown that modifications to the benzazepine structure can enhance binding affinity and selectivity towards these receptors. For instance, research has identified novel ligands that demonstrate significant activity at dopamine receptors, suggesting that this compound may also possess similar properties .
3. Neuroprotective Properties
Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to mitigate neurodegenerative processes by modulating dopamine signaling pathways. This could be particularly relevant in conditions such as Parkinson's disease .
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Dopamine Receptor Binding
In a study focusing on the binding affinities of various benzazepine derivatives to dopamine receptors, it was found that structural modifications significantly influenced receptor interaction profiles. The presence of bromine at the 7-position was noted to enhance D2 receptor affinity .
Case Study 2: Anticancer Activity
Another investigation evaluated a series of benzazepine derivatives for their cytotoxic effects on cancer cell lines. One derivative showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways . While not directly tested on this compound, these findings suggest potential avenues for further research.
Q & A
Q. What are the established synthetic routes for 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting from precursor benzazepinones. A common strategy includes:
- Core functionalization : Bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Amination : Introduction of the 3-amino group via reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate the final product.
Key parameters : Temperature control (<0°C for bromination), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for bromine equivalents) are critical for yield optimization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ ionization to verify molecular ion [M+H]⁺ (theoretical m/z: 281.03) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Br percentages .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the benzazepinone core be addressed?
Regioselective bromination at the 7-position is influenced by:
- Directing groups : Electron-donating substituents (e.g., amino groups) activate specific aromatic positions. Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) preferences .
- Reagent choice : NBS/azobisisobutyronitrile (AIBN) for radical bromination minimizes diastereomer formation compared to Br₂/FeBr₃ .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates .
Example protocol : 7-Bromo derivative synthesis achieved with 85% yield using NBS in CCl₄ under UV light, followed by deprotection .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystallization : Slow evaporation from ethanol yields single crystals suitable for diffraction.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL software refines positional and thermal parameters, confirming the tetrahydroazepine ring’s chair conformation and Br/C=O spatial arrangement .
Key metrics : R-factor < 5%, CC/DC completeness > 99% .
Q. What in vitro assays are suitable for studying its biological activity, particularly in neurological targets?
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) using [³H]-diazepam or [³H]-5-HT. IC₅₀ values indicate potency .
- Functional assays : Electrophysiology (patch-clamp) on neuronal cells to assess ion channel modulation.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to quantify degradation half-life (t₁/₂) .
Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based calcium flux vs. electrophysiology) .
- Data normalization : Standardize against reference compounds (e.g., diazepam for GABAₐ) to control for batch-to-batch variability .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Use platforms like GraphPad Prism for dose-response curve fitting (log[inhibitor] vs. response) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
